Hydrolysis of thiosulfate derivatives of peptides containing Tritylcysteine can lead to significant racemization of amino acids N-terminally linked to cysteine residues []. This racemization is believed to proceed via a thiazoline derivative intermediate during the hydrolysis process [].
Tritylcysteine can be incorporated into Fmoc-aminoacyl-N-alkylcysteine dipeptides through the Ugi four-component condensation reaction []. This reaction allows for the one-step synthesis of dipeptides containing various natural amino acid residues [].
Tritylcysteine acts as a reversible, tight-binding inhibitor of the human kinesin Eg5, a motor protein crucial for the formation of the bipolar mitotic spindle []. It directly targets the catalytic domain of Eg5, inhibiting its basal and microtubule-activated ATPase activity, as well as mant-ADP release []. Tritylcysteine exhibits a stronger binding affinity compared to monastrol, another Eg5 inhibitor, due to its faster association and slower release rates []. This inhibition of Eg5 ultimately disrupts mitotic progression, leading to cell cycle arrest in the M phase with the formation of monoastral spindles [].
While not conclusively demonstrated in the provided papers, Tritylcysteine has shown potential as an inhibitor of aminoacyl-tRNA synthetases []. This potential inhibition mechanism could contribute to its antiproliferative effects observed in certain cancer cell lines [].
Tritylcysteine is primarily used as a protecting group for the thiol group of cysteine during peptide synthesis [, , ]. The trityl group can be easily removed under mild acidic conditions, allowing for the selective deprotection and subsequent formation of disulfide bonds in peptides.
Tritylcysteine's potent and specific inhibition of kinesin Eg5 makes it a valuable tool for studying the role of Eg5 in mitosis and cell division []. Its reversible nature allows for the controlled manipulation of Eg5 activity in cellular assays.
Preliminary studies have demonstrated the antiproliferative effects of Tritylcysteine on certain cancer cell lines, including murine leukemia P388D1 cells [, ]. Further research is needed to fully elucidate its mechanism of action and evaluate its potential as an anticancer therapeutic.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: